molecular formula C14H26 B15174436 4-Ethyldodeca-3,6-diene CAS No. 919765-76-7

4-Ethyldodeca-3,6-diene

Cat. No.: B15174436
CAS No.: 919765-76-7
M. Wt: 194.36 g/mol
InChI Key: CUNFYRYZIPAPSB-UHFFFAOYSA-N
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Description

4-Ethyldodeca-3,6-diene is an organic compound characterized by the presence of two double bonds and an ethyl group attached to a dodeca (12-carbon) chain. This compound falls under the category of non-conjugated dienes, where the double bonds are separated by more than one single bond, making them isolated from each other .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyldodeca-3,6-diene can be achieved through various methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale dehydration and dehydrohalogenation processes, utilizing catalysts to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyldodeca-3,6-diene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, ozone.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Halogens (chlorine, bromine), acids (hydrochloric acid, sulfuric acid).

Major Products Formed:

Scientific Research Applications

4-Ethyldodeca-3,6-diene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethyldodeca-3,6-diene involves its interaction with various molecular targets and pathways. The compound can undergo reactions that form new bonds, leading to the creation of more complex structures. These interactions are often facilitated by enzymes or catalysts that lower the activation energy required for the reactions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its longer carbon chain and the presence of an ethyl group, which can influence its reactivity and the types of products formed in chemical reactions. Its non-conjugated nature also differentiates it from conjugated dienes like 1,3-butadiene and isoprene .

Properties

CAS No.

919765-76-7

Molecular Formula

C14H26

Molecular Weight

194.36 g/mol

IUPAC Name

4-ethyldodeca-3,6-diene

InChI

InChI=1S/C14H26/c1-4-7-8-9-10-11-13-14(6-3)12-5-2/h10-12H,4-9,13H2,1-3H3

InChI Key

CUNFYRYZIPAPSB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC(=CCC)CC

Origin of Product

United States

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